molecular formula C18H14N2O2 B3058350 Phenol, 2-(4-methyl-5H-[1]benzopyrano[2,3-d]pyrimidin-2-yl)- CAS No. 89048-95-3

Phenol, 2-(4-methyl-5H-[1]benzopyrano[2,3-d]pyrimidin-2-yl)-

Cat. No.: B3058350
CAS No.: 89048-95-3
M. Wt: 290.3 g/mol
InChI Key: AIJVLQFVHAYLOI-UHFFFAOYSA-N
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Description

Phenol, 2-(4-methyl-5H-1benzopyrano[2,3-d]pyrimidin-2-yl)- is a chemical compound with the molecular formula C18H14N2O2 and a molecular weight of 290.3 g/mol.

Preparation Methods

The synthesis of benzopyrano-pyrimidine derivatives, including Phenol, 2-(4-methyl-5H-1benzopyrano[2,3-d]pyrimidin-2-yl)-, can be achieved through a one-pot synthesis method. This involves the condensation of different salicylaldehyde derivatives, piperidine or morpholine with malononitrile, in the presence of a catalyst such as p-toluene sulphonic acid (PTSA) at 80°C . This method is cost-effective, environmentally benign, and offers high yields with straightforward experimental procedures and short reaction times .

Chemical Reactions Analysis

Phenol, 2-(4-methyl-5H-1benzopyrano[2,3-d]pyrimidin-2-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminium hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Phenol, 2-(4-methyl-5H-1benzopyrano[2,3-d]pyrimidin-2-yl)- has a wide range of scientific research applications:

    Chemistry: It is used as a P38α MAP kinase inhibitor in various chemical studies.

    Biology: The compound’s inhibitory properties make it valuable in biological research, particularly in studying cellular signaling pathways.

    Medicine: Its potential therapeutic applications are being explored, especially in the context of diseases where P38α MAP kinase plays a crucial role.

    Industry: The compound’s unique properties may also find applications in industrial processes, although specific uses are still under investigation.

Mechanism of Action

The mechanism of action of Phenol, 2-(4-methyl-5H-1benzopyrano[2,3-d]pyrimidin-2-yl)- involves its role as a P38α MAP kinase inhibitor. This enzyme is part of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to stress and inflammation. By inhibiting P38α MAP kinase, the compound can modulate various cellular processes, including gene expression, cell differentiation, and apoptosis.

Comparison with Similar Compounds

Phenol, 2-(4-methyl-5H-1benzopyrano[2,3-d]pyrimidin-2-yl)- can be compared with other benzopyrano-pyrimidine derivatives. Similar compounds include:

  • Phenol, 2-[4-(4-methylphenyl)-5H- 1benzopyrano[2,3-d]pyrimidin-2-yl]-
  • Other benzopyrano-pyrimidine derivatives synthesized using similar methods

The uniqueness of Phenol, 2-(4-methyl-5H-1benzopyrano[2,3-d]pyrimidin-2-yl)- lies in its specific inhibitory action on P38α MAP kinase, which distinguishes it from other related compounds.

Properties

IUPAC Name

2-(4-methyl-5H-chromeno[2,3-d]pyrimidin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c1-11-14-10-12-6-2-5-9-16(12)22-18(14)20-17(19-11)13-7-3-4-8-15(13)21/h2-9,21H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJVLQFVHAYLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3=CC=CC=C3OC2=NC(=N1)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40425359
Record name Phenol, 2-(4-methyl-5H-[1]benzopyrano[2,3-d]pyrimidin-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89048-95-3
Record name Phenol, 2-(4-methyl-5H-[1]benzopyrano[2,3-d]pyrimidin-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol, 2-(4-methyl-5H-[1]benzopyrano[2,3-d]pyrimidin-2-yl)-
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